molecular formula C9H10Cl2N2O B3366268 3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine CAS No. 1346698-16-5

3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine

Cat. No.: B3366268
CAS No.: 1346698-16-5
M. Wt: 233.09 g/mol
InChI Key: QOVDTGOIHOOYOC-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine is a chemical compound with the molecular formula C9H10Cl2N2O. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two chlorine atoms at positions 3 and 4, and a cyclobutylmethoxy group at position 5 on the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine typically involves the chlorination of a pyridazine precursor followed by the introduction of the cyclobutylmethoxy group. One common method involves the reaction of 3,4-dichloropyridazine with cyclobutylmethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms at positions 3 and 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The cyclobutylmethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyridazine derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Major Products Formed

    Substitution reactions: Various substituted pyridazine derivatives depending on the nucleophile used.

    Oxidation and reduction: Oxidized or reduced forms of the original compound.

    Hydrolysis: Cyclobutylmethanol and the corresponding pyridazine derivative.

Scientific Research Applications

3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyridazine derivatives have shown efficacy.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloropyridazine: Lacks the cyclobutylmethoxy group, making it less complex and potentially less active in certain applications.

    5-(Cyclobutylmethoxy)pyridazine: Lacks the chlorine atoms, which may affect its reactivity and biological activity.

    3,4-Dichloro-6-(cyclobutylmethoxy)pyridazine: Similar structure but with the cyclobutylmethoxy group at a different position, which can influence its properties and applications.

Uniqueness

3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3,4-dichloro-5-(cyclobutylmethoxy)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O/c10-8-7(4-12-13-9(8)11)14-5-6-2-1-3-6/h4,6H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVDTGOIHOOYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CN=NC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744745
Record name 3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346698-16-5
Record name Pyridazine, 3,4-dichloro-5-(cyclobutylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346698-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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